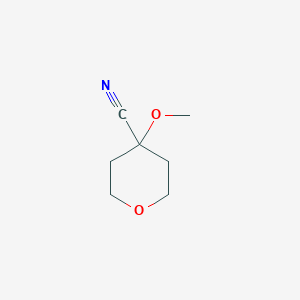

4-Methoxytetrahydro-2H-pyran-4-carbonitrile

Description

Properties

IUPAC Name |

4-methoxyoxane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-9-7(6-8)2-4-10-5-3-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLRHRCUJLPODN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCOCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618276 | |

| Record name | 4-Methoxyoxane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155650-56-9 | |

| Record name | 4-Methoxyoxane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxyoxane-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural characterization of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile, a valuable heterocyclic building block. The document details a robust two-step synthetic pathway, outlines complete experimental protocols, and presents a full spectroscopic characterization of the target molecule. All quantitative data is summarized in structured tables for clarity and ease of comparison.

Introduction

This compound (C₇H₁₁NO₂) is a substituted pyran derivative featuring both a nitrile and a methoxy functional group attached to a quaternary carbon center. The tetrahydropyran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. The unique substitution pattern of this molecule, particularly the cyano group, offers a versatile handle for further synthetic transformations, making it a compound of interest for the development of novel chemical entities. This guide details a reliable method for its preparation and the analytical techniques used to confirm its structure and purity.

Synthesis Pathway

The synthesis of this compound is efficiently achieved via a two-step sequence starting from the commercially available Tetrahydro-4H-pyran-4-one. The first step involves the formation of a cyanohydrin intermediate, which is subsequently methylated in the second step to yield the final product.

An In-depth Technical Guide to the Synthesis of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the valuable building block, 4-Methoxytetrahydro-2H-pyran-4-carbonitrile. This heterocyclic compound is of significant interest in medicinal chemistry and drug development due to the prevalence of the tetrahydropyran motif in a wide range of biologically active molecules. The incorporation of this scaffold can favorably modulate physicochemical properties such as solubility and metabolic stability.

This document details a robust and efficient two-step synthetic pathway commencing from the readily available starting material, tetrahydro-4H-pyran-4-one. The synthesis involves the formation of a key cyanohydrin intermediate, followed by methylation to yield the target compound. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate the practical application of this methodology in a research and development setting.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step process. The logical strategic approach involves the initial formation of a cyanohydrin from tetrahydro-4H-pyran-4-one, followed by the methylation of the resulting tertiary alcohol.

An In-depth Technical Guide to 4-Methoxytetrahydro-2H-pyran-4-carbonitrile: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxytetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound of interest in synthetic organic chemistry and drug discovery. Its structure, incorporating a tetrahydropyran ring, a nitrile group, and a methoxy group at a quaternary center, presents a unique combination of functionalities. The tetrahydropyran motif is a common scaffold in many biologically active molecules, often conferring favorable pharmacokinetic properties. The nitrile group serves as a versatile synthetic handle, capable of being transformed into a variety of other functional groups such as amines, carboxylic acids, and ketones. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, intended to be a valuable resource for professionals in the fields of chemical research and pharmaceutical development.

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while some data is experimentally derived, other values are computed and should be considered as estimates.

| Property | Value | Source |

| CAS Number | 155650-56-9 | [1] |

| Molecular Formula | C₇H₁₁NO₂ | [1] |

| Molecular Weight | 141.17 g/mol | [1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available | |

| Purity | Typically ≥95% | [1] |

| Appearance | Not available | |

| MDL Number | MFCD21684400 | [1] |

Reactivity and Stability

The reactivity of this compound is dictated by the interplay of its three key functional groups: the nitrile, the ether linkage within the tetrahydropyran ring, and the methoxy group.

Nitrile Group Reactivity:

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This allows for a range of transformations:

-

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (4-methoxytetrahydro-2H-pyran-4-carboxylic acid) via an intermediate amide.

-

Reduction: The nitrile group can be reduced to a primary amine ( (4-methoxytetrahydro-2H-pyran-4-yl)methanamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form an intermediate imine, which upon hydrolysis yields a ketone.

General Reactivity of the Nitrile Group. This diagram illustrates the principal transformations of the nitrile functionality in this compound.

Tetrahydropyran Ring Stability:

The tetrahydropyran ring is generally stable under neutral and basic conditions. However, like other ethers, it can undergo cleavage under strong acidic conditions, particularly at elevated temperatures. The presence of the electron-withdrawing nitrile and methoxy groups at the C4 position may influence the ring's stability and reactivity profile.

Safety and Handling:

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively reported in the literature. However, a plausible synthetic route would involve the reaction of tetrahydro-4H-pyran-4-one. Below is a representative protocol for a related transformation, the synthesis of spiro-hydantoins from tetrahydro-4H-pyran-4-one, which illustrates the manipulation of the ketone precursor.[5]

Representative Synthesis: Bucherer-Bergs Reaction of Tetrahydro-4H-pyran-4-one [5]

This protocol describes the one-pot synthesis of a spiro-hydantoin derivative from Tetrahydro-4H-pyran-4-one, a potential precursor to the target molecule.

Materials:

-

Tetrahydro-4H-pyran-4-one

-

Potassium cyanide (KCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Tetrahydro-4H-pyran-4-one (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents) in a 1:1 mixture of ethanol and water.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture with hydrochloric acid to precipitate the crude product.

-

Isolate the crude product by filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure spiro-hydantoin.

Representative Synthetic Workflow. This flowchart outlines a general procedure for the synthesis of a derivative from a tetrahydropyranone precursor.

Conclusion

This compound is a molecule with significant potential as a building block in organic synthesis, particularly for the construction of novel pharmaceutical agents. Its unique combination of a tetrahydropyran scaffold and a versatile nitrile handle offers numerous avenues for chemical modification. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation of its chemical properties and expected reactivity based on the well-established chemistry of its constituent functional groups. Researchers and drug development professionals can leverage this information to design new synthetic strategies and explore the potential of this and related compounds in their research endeavors. Further investigation into the experimental properties and reaction scope of this compound is warranted to fully unlock its synthetic utility.

References

Spectroscopic and Synthetic Profile of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic considerations for 4-Methoxytetrahydro-2H-pyran-4-carbonitrile (CAS No. 155650-56-9). The information is curated for professionals in chemical research and pharmaceutical development, offering a structured presentation of predicted spectroscopic data, detailed experimental methodologies for its analysis, and a logical workflow for its characterization.

Core Compound Information

| Property | Value | Reference |

| Chemical Name | This compound | [1][2] |

| CAS Number | 155650-56-9 | [1][2] |

| Molecular Formula | C₇H₁₁NO₂ | [1][2] |

| Molecular Weight | 141.17 g/mol | [1][2] |

| Purity | Typically available at ≥95% | [2] |

Predicted Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the following tables summarize the expected spectroscopic data based on the analysis of its functional groups and analogous chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.80 - 3.95 | m | 2H | -O-CH ₂- (axial) |

| ~3.60 - 3.75 | m | 2H | -O-CH ₂- (equatorial) |

| ~3.30 | s | 3H | -OCH ₃ |

| ~2.00 - 2.15 | m | 2H | -C-CH ₂- (axial) |

| ~1.80 - 1.95 | m | 2H | -C-CH ₂- (equatorial) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~120 | -C N |

| ~75 | Quaternary C -OCH₃ |

| ~63 | -O-C H₂- |

| ~52 | -OC H₃ |

| ~35 | -C-C H₂- |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 - 2850 | Medium-Strong | C-H stretch (alkane) |

| ~2240 | Medium | C≡N stretch (nitrile) |

| ~1100 | Strong | C-O-C stretch (ether) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z Value | Relative Intensity | Assignment |

| 141 | Moderate | [M]⁺ (Molecular Ion) |

| 110 | High | [M - OCH₃]⁺ |

| 85 | High | [M - C₂H₂O]⁺ (from retro-Diels-Alder) |

| 56 | Moderate | [C₃H₄O]⁺ |

Experimental Protocols

The following are generalized yet detailed protocols for the synthesis and spectroscopic analysis of this compound. These methodologies are based on standard laboratory practices for organic compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of tetrahydro-4H-pyran-4-one with a cyanide source and methanol under acidic conditions. This process, a variation of the Strecker synthesis, would proceed via the formation of a cyanohydrin intermediate followed by etherification.[3]

Materials:

-

Tetrahydro-4H-pyran-4-one

-

Trimethylsilyl cyanide (TMSCN)

-

Methanol (anhydrous)

-

Lewis acid catalyst (e.g., Zinc iodide)

-

Inert solvent (e.g., Dichloromethane)

-

Quenching solution (e.g., saturated aqueous Sodium bicarbonate)

-

Drying agent (e.g., anhydrous Sodium sulfate)

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tetrahydro-4H-pyran-4-one in anhydrous dichloromethane.

-

Add the Lewis acid catalyst (e.g., a catalytic amount of zinc iodide).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add trimethylsilyl cyanide (TMSCN) dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the formation of the cyanohydrin intermediate by Thin Layer Chromatography (TLC).

-

Once the formation of the cyanohydrin is complete, add anhydrous methanol to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy [4][5]

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence should be used. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Fourier-Transform Infrared (FT-IR) Spectroscopy [6][7]

-

Sample Preparation: As this compound is expected to be a liquid or low-melting solid at room temperature, the Attenuated Total Reflectance (ATR) method is suitable. Place a small drop of the neat sample directly onto the ATR crystal.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) [8][9]

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. A typical GC column would be a non-polar capillary column (e.g., DB-5ms). The oven temperature program should start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of any impurities.

-

MS Analysis: The eluent from the GC column is directed into the mass spectrometer, which is typically operated in Electron Ionization (EI) mode at 70 eV. The mass analyzer will scan a mass range of, for example, 40-400 m/z.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 155650-56-9 | this compound - Synblock [synblock.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. ekwan.github.io [ekwan.github.io]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. uoguelph.ca [uoguelph.ca]

- 9. Sample preparation GC-MS [scioninstruments.com]

In-Depth Technical Guide: 4-Methoxytetrahydro-2H-pyran-4-carbonitrile (CAS 155650-56-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxytetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound featuring a tetrahydropyran scaffold, a common motif in medicinal chemistry. The tetrahydropyran ring is often employed as a bioisosteric replacement for cyclohexane, offering improved pharmacokinetic properties such as enhanced solubility and metabolic stability.[1] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its relevance in drug discovery and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 155650-56-9 | [1][2] |

| Molecular Formula | C₇H₁₁NO₂ | [1][2] |

| Molecular Weight | 141.17 g/mol | [1][2] |

| Boiling Point | 244.8±40.0 °C (Predicted) | [3] |

| Density | 1.06±0.1 g/cm³ (Predicted) | [3] |

| Physical State | Not specified (likely a liquid or low-melting solid) | |

| Solubility | Not specified |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in peer-reviewed literature. However, based on established chemical principles and synthetic routes for analogous compounds, a plausible two-step synthesis can be proposed starting from the commercially available tetrahydro-4H-pyran-4-one.

Proposed Synthetic Pathway

The synthesis likely proceeds via an initial nucleophilic addition of a cyanide source to the ketone, forming a cyanohydrin intermediate, followed by methylation of the hydroxyl group.

Caption: Proposed synthesis of this compound.

Step 1: Synthesis of 4-Hydroxytetrahydro-2H-pyran-4-carbonitrile (Cyanohydrin Formation)

This reaction is a classic nucleophilic addition to a carbonyl group.[4][5][6][7]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve tetrahydro-4H-pyran-4-one in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Reagent Addition: Slowly add a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) in water to the cooled solution of the ketone.

-

Acidification: After the addition is complete, carefully acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid or sulfuric acid) to a pH of approximately 4-5 to facilitate the formation of the cyanohydrin.[7] The reaction is typically stirred for several hours at room temperature.

-

Work-up and Purification: The reaction mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Methylation of 4-Hydroxytetrahydro-2H-pyran-4-carbonitrile

This step involves the O-methylation of the tertiary alcohol.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 4-hydroxytetrahydro-2H-pyran-4-carbonitrile intermediate in a dry aprotic solvent such as tetrahydrofuran (THF).

-

Deprotonation: Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH), portion-wise. The mixture is stirred until the evolution of hydrogen gas ceases.

-

Methylation: Add methyl iodide (CH₃I) dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The final product, this compound, can be purified by vacuum distillation or column chromatography.

Spectroscopic Data

While high-resolution spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

| Protons on Tetrahydropyran Ring | Predicted Chemical Shift (δ, ppm) |

| -O-CH₂- (axial and equatorial) | 3.5 - 4.0 |

| -C-CH₂- (axial and equatorial) | 1.8 - 2.2 |

| -OCH₃ | ~3.4 |

The protons on the tetrahydropyran ring adjacent to the oxygen atom will be deshielded and appear at a lower field. The methoxy group protons are expected to appear as a sharp singlet.[8][9][10]

¹³C NMR Spectroscopy

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C≡N | 115 - 120 |

| Quaternary Carbon (-C-CN) | 70 - 80 |

| -O-CH₂- | 60 - 70 |

| -C-CH₂- | 30 - 40 |

| -OCH₃ | ~50 |

The nitrile carbon is characteristically found in the 115-120 ppm range. The quaternary carbon atom attached to the electron-withdrawing nitrile and methoxy groups will be significantly downfield.[11][12]

Infrared (IR) Spectroscopy

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2240 - 2260 | Medium, Sharp |

| C-O (Ether) | 1050 - 1150 | Strong |

| C-H (sp³) | 2850 - 3000 | Strong |

The most prominent and diagnostic peak in the IR spectrum will be the sharp absorption of the nitrile group around 2250 cm⁻¹.[13][14][15][16]

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 141. Key fragmentation patterns for cyclic ethers include α-cleavage and ring opening, which would lead to characteristic fragment ions.[17][18][19][20][21]

Caption: Plausible mass fragmentation pathways.

Role in Drug Discovery and Development

While there is no specific publicly available information on the biological activity of this compound, the tetrahydropyran (THP) scaffold is a well-established "privileged" structure in medicinal chemistry.[1]

The Tetrahydropyran Scaffold as a Bioisostere

The THP ring is often used as a bioisosteric replacement for a cyclohexane ring in drug candidates. This substitution can lead to several advantages:

-

Improved Solubility: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, which generally increases the aqueous solubility of the molecule compared to its carbocyclic counterpart.

-

Enhanced Metabolic Stability: The ether linkage in the THP ring is generally more resistant to metabolic degradation than a methylene group in a cyclohexane ring.

-

Favorable Pharmacokinetic Profile: The improved solubility and metabolic stability can contribute to a better overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[1]

Potential Therapeutic Applications of Tetrahydropyran Derivatives

Derivatives of tetrahydropyran have been investigated for a wide range of therapeutic applications, including:

-

Anticancer Agents: Numerous tetrahydropyran-containing compounds have shown potent anticancer activity.[15]

-

ALK5 Inhibitors: Substituted tetrahydropyran derivatives have been identified as potent inhibitors of the TGF-β type I receptor (ALK5), which is implicated in fibrosis and cancer.[22][23]

-

HIV Protease Inhibitors: The tetrahydropyran moiety has been incorporated into the structure of potent HIV protease inhibitors.[24]

Given the prevalence of the tetrahydropyran scaffold in bioactive molecules, this compound represents a valuable building block for the synthesis of novel compounds for biological screening.

Safety and Handling

Specific safety data for this compound is limited. However, based on the safety data sheets (SDS) of structurally related compounds, the following precautions should be taken:[25][26]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Hazards: While not explicitly classified, compounds containing a nitrile group can be toxic if ingested, inhaled, or absorbed through the skin.

Conclusion

This compound is a chemical entity with significant potential as a building block in medicinal chemistry. Although detailed experimental data on its physicochemical properties and biological activity are currently lacking in the public domain, its structural features, particularly the privileged tetrahydropyran scaffold, make it an attractive starting point for the design and synthesis of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery.

References

- 1. CAS 155650-56-9 | this compound - Synblock [synblock.com]

- 2. Page loading... [guidechem.com]

- 3. 2H-Pyran-4-carbonitrile, tetrahydro-4-methoxy- | 155650-56-9 [amp.chemicalbook.com]

- 4. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. compoundchem.com [compoundchem.com]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. eng.uc.edu [eng.uc.edu]

- 15. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. par.nsf.gov [par.nsf.gov]

- 18. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. scribd.com [scribd.com]

- 21. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 22. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. aksci.com [aksci.com]

- 26. file.medchemexpress.com [file.medchemexpress.com]

The Ascending Trajectory of Tetrahydropyran Carbonitrile Derivatives: From Obscure Origins to Therapeutic Frontiers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties. When appended with a carbonitrile (-C≡N) group, this versatile core structure gives rise to a class of compounds—tetrahydropyran carbonitrile derivatives—that are increasingly capturing the attention of the scientific community. This guide delves into the discovery, historical evolution, and burgeoning applications of these molecules, providing a comprehensive resource for professionals engaged in drug discovery and development.

A Modest Beginning: The Emergence of a Scaffold

The documented history of tetrahydropyran carbonitrile derivatives appears to have a relatively recent and specific starting point. While the parent tetrahydropyran ring was known and utilized in organic synthesis, the targeted synthesis of its carbonitrile derivatives emerged from the need for novel chemical intermediates.

A seminal report in 1957 by Robert Zelinski and Kenneth Yorka from DePaul University detailed a straightforward laboratory procedure for the preparation of 2-cyanotetrahydropyran. Their work, born out of a necessity for this specific compound for other research endeavors, explored the metathesis of 2-bromotetrahydropyran with various metal cyanides. This nucleophilic substitution reaction, a fundamental transformation in organic chemistry, provided the first accessible route to this foundational member of the tetrahydropyran carbonitrile family.

For decades following this initial report, tetrahydropyran carbonitrile derivatives remained largely as synthetic intermediates, their full potential in biological applications yet to be unlocked. The focus of synthetic and medicinal chemistry lay on other, more established pharmacophores.

The Modern Renaissance: A Resurgence in Drug Discovery

The late 20th and early 21st centuries witnessed a paradigm shift. The growing emphasis on developing drug candidates with improved pharmacokinetic profiles—better solubility, metabolic stability, and cell permeability—led to a renewed interest in scaffolds like tetrahydropyran. The THP ring is often employed as a bioisostere for cyclohexane, offering reduced lipophilicity and the potential for hydrogen bonding through its oxygen atom.

In this context, the carbonitrile group, a versatile functional group, has proven to be a valuable addition to the tetrahydropyran scaffold. The nitrile moiety is a unique pharmacophore that can participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets. It is also a bioisostere for a carbonyl group and can act as a key component in covalent inhibitors. This dual functionality of the tetrahydropyran ring and the carbonitrile group has propelled the exploration of their combined derivatives in various therapeutic areas.

Synthetic Strategies: Crafting the Core

The synthesis of tetrahydropyran carbonitrile derivatives has evolved from the early nucleophilic substitution methods to more sophisticated and stereoselective strategies.

Classical Approach: Nucleophilic Substitution

The foundational method for introducing the carbonitrile group onto a pre-formed tetrahydropyran ring remains the nucleophilic substitution of a suitable leaving group, typically a halide, with a cyanide salt.

Experimental Protocol: Synthesis of 2-Cyanotetrahydropyran from 2-Bromotetrahydropyran (Adapted from Zelinski & Yorka, 1957)

Materials:

-

2-Bromotetrahydropyran

-

Cuprous Cyanide (CuCN)

-

Toluene

-

Stirring apparatus

-

Reflux condenser

-

Distillation apparatus

Procedure:

-

A solution of 2-bromotetrahydropyran in toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cuprous cyanide is added to the solution.

-

The reaction mixture is stirred and heated under reflux for a specified period.

-

After cooling, the reaction mixture is filtered to remove inorganic salts.

-

The toluene is removed from the filtrate by distillation under reduced pressure.

-

The resulting crude 2-cyanotetrahydropyran is then purified by vacuum distillation.

Note: This is a generalized procedure based on early reports. Modern synthetic methods would involve more refined purification and analytical techniques.

Modern Methodologies

Contemporary organic synthesis offers a diverse toolkit for the construction of functionalized tetrahydropyrans, which can then be converted to the corresponding carbonitriles. These methods often provide greater control over stereochemistry, a critical aspect for biological activity.

-

Prins Cyclization: This acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone can generate highly substituted tetrahydropyran rings. The resulting hydroxyl group can be converted to a leaving group for subsequent cyanation.

-

Oxa-Michael Addition: The intramolecular conjugate addition of an alcohol to an α,β-unsaturated carbonyl compound is another powerful strategy for forming the tetrahydropyran ring.

-

Ring-Closing Metathesis (RCM): RCM of a diene containing an ether linkage provides a versatile route to dihydropyrans, which can be hydrogenated and subsequently functionalized to introduce the carbonitrile group.

The following diagram illustrates a generalized workflow for the synthesis and evaluation of tetrahydropyran carbonitrile derivatives in a drug discovery context.

Caption: Generalized workflow for the synthesis and biological evaluation of tetrahydropyran carbonitrile derivatives.

Therapeutic Applications: A Growing Landscape

While still an emerging field, tetrahydropyran carbonitrile derivatives have shown promise in several therapeutic areas, particularly as enzyme inhibitors. The specific positioning of the carbonitrile group on the tetrahydropyran ring can lead to potent and selective interactions with the active sites of various enzymes.

Kinase Inhibition

Several studies have explored tetrahydropyran carbonitrile derivatives as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. The nitrile group can act as a hydrogen bond acceptor, mimicking the interactions of key functionalities in ATP, the natural substrate of kinases.

The following table summarizes hypothetical quantitative data for a series of tetrahydropyran carbonitrile derivatives as kinase inhibitors, illustrating the importance of substitution patterns on inhibitory activity.

| Compound ID | R1 Substituent | R2 Substituent | Kinase IC50 (nM) |

| THPCN-01 | H | H | 1500 |

| THPCN-02 | 4-Fluorophenyl | H | 250 |

| THPCN-03 | H | Methyl | 980 |

| THPCN-04 | 4-Fluorophenyl | Methyl | 50 |

| THPCN-05 | 3-Aminophenyl | Methyl | 15 |

Table 1: Hypothetical Structure-Activity Relationship (SAR) data for tetrahydropyran carbonitrile-based kinase inhibitors.

The following diagram illustrates a simplified signaling pathway that could be targeted by a hypothetical tetrahydropyran carbonitrile-based kinase inhibitor.

Caption: Simplified kinase signaling pathway and the inhibitory action of a tetrahydropyran carbonitrile derivative.

Future Perspectives

The journey of tetrahydropyran carbonitrile derivatives from their initial synthesis as chemical curiosities to their current status as promising scaffolds in drug discovery is a testament to the continuous evolution of medicinal chemistry. The unique combination of the favorable properties of the tetrahydropyran ring and the versatile reactivity and binding capabilities of the carbonitrile group suggests that their full potential is yet to be realized.

Future research in this area will likely focus on:

-

Development of novel stereoselective synthetic methods: Enabling precise control over the three-dimensional arrangement of substituents on the tetrahydropyran ring.

-

Exploration of new therapeutic targets: Expanding the application of these derivatives beyond kinase inhibition to other enzyme families and receptor systems.

-

In-depth structure-activity relationship studies: Elucidating the key structural features required for potent and selective biological activity.

As our understanding of disease biology deepens and our synthetic capabilities expand, tetrahydropyran carbonitrile derivatives are poised to become an increasingly important class of molecules in the development of next-generation therapeutics. This guide serves as a foundational resource for researchers and scientists who will contribute to this exciting and rapidly advancing field.

In-Depth Technical Guide on the Theoretical Conformational Analysis of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed theoretical examination of the conformational preferences of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile. In the absence of direct experimental studies on this specific molecule, this paper synthesizes foundational principles of stereochemistry and computational chemistry, drawing analogies from studies on substituted cyclohexanes and tetrahydropyrans. The analysis focuses on the interplay of steric hindrance and stereoelectronic effects to predict the most stable chair conformations. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug design, offering insights into the three-dimensional structure of this and similar scaffolds.

Introduction

The tetrahydropyran (THP) ring is a prevalent scaffold in a multitude of natural products and pharmaceutical agents. Its conformational flexibility, largely dictated by the nature and position of its substituents, plays a critical role in determining molecular shape and, consequently, biological activity. This compound is a unique derivative featuring geminal substitution at the C4 position with two electronically distinct groups: a methoxy group, which is an electron-donating group, and a cyano group, which is an electron-withdrawing group. Understanding the conformational equilibrium of this molecule is crucial for predicting its interactions with biological targets and for the rational design of new therapeutic agents.

This guide will explore the conformational landscape of this compound, focusing on its chair conformations, which are generally the most stable for six-membered rings. The analysis will be based on established principles, including steric effects, quantified by A-values, and potential stereoelectronic interactions.

Theoretical Conformational Analysis

The conformational preference of substituents on a tetrahydropyran ring is primarily governed by the minimization of steric strain and the optimization of favorable stereoelectronic interactions. For a 4,4-disubstituted tetrahydropyran, the analysis focuses on the axial versus equatorial orientation of the methoxy and cyano groups in the two possible chair conformations.

Steric Considerations and A-Values

The steric bulk of a substituent is a major determinant of its preferred orientation. In cyclohexane chemistry, the "A-value" is a quantitative measure of the energy difference between a conformation with a substituent in the axial position versus the equatorial position. A larger A-value indicates a stronger preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.[1][2]

While A-values are determined for monosubstituted cyclohexanes, they provide a good approximation for the steric demands of substituents on a tetrahydropyran ring.

| Substituent | A-value (kcal/mol) |

| -OCH₃ (Methoxy) | ~0.6 |

| -CN (Cyano) | ~0.4 |

Both the methoxy and cyano groups have relatively modest A-values, indicating a preference for the equatorial position to alleviate steric strain. In the case of this compound, one substituent must occupy an axial position while the other is equatorial. Based on A-values, the methoxy group is slightly bulkier than the cyano group. Therefore, the conformation where the methoxy group is in the more spacious equatorial position and the cyano group is in the axial position is predicted to be sterically favored.

Stereoelectronic Effects

Stereoelectronic effects, such as the anomeric effect, are crucial in determining the conformation of heterocyclic systems. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the C2 position of a tetrahydropyran ring to occupy the axial position.[3] This stabilization arises from a hyperconjugative interaction between a lone pair of the ring heteroatom and the antibonding σ* orbital of the C-substituent bond.

In this compound, the substituents are at the C4 position, so a classical anomeric effect is not in play. However, other stereoelectronic interactions, such as dipole-dipole interactions between the methoxy and cyano groups, and interactions involving the ring oxygen's lone pairs, could influence the conformational equilibrium. The geminal arrangement of an electron-donating group (methoxy) and an electron-withdrawing group (cyano) may lead to complex electronic interactions that could subtly favor one conformation over the other.

Predicted Conformational Equilibrium

Based on the analysis of steric and stereoelectronic effects, the conformational equilibrium of this compound is predicted to favor the chair conformation where the larger methoxy group occupies the equatorial position and the smaller cyano group occupies the axial position. The energy difference between the two chair conformers is expected to be small, given the relatively small difference in the A-values of the two substituents.

Caption: Predicted conformational equilibrium of this compound.

Proposed Experimental and Computational Protocols

To validate the theoretical predictions presented in this guide, a combination of computational and experimental studies would be necessary.

Computational Chemistry

High-level quantum mechanical calculations are a powerful tool for studying the conformational preferences of molecules.

Workflow:

Caption: Computational workflow for conformational analysis.

Detailed Protocol:

-

Conformational Search: A systematic search of the potential energy surface should be performed using a molecular mechanics force field (e.g., MMFF94) to identify all low-energy chair and boat conformers.

-

Geometry Optimization: The geometries of the identified conformers should be optimized using density functional theory (DFT) with a functional such as B3LYP and a basis set like 6-31G*.[4]

-

Frequency Calculations: Vibrational frequency calculations should be performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Higher-Level Energy Calculations: To obtain more accurate relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using more sophisticated methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)) with a larger basis set (e.g., aug-cc-pVTZ).[4]

-

Solvent Effects: The influence of different solvents on the conformational equilibrium can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).

-

NBO Analysis: Natural Bond Orbital (NBO) analysis can be employed to investigate and quantify any significant stereoelectronic interactions.[5][6]

Experimental Methods

Experimental validation of the computational predictions can be achieved through various spectroscopic techniques.

Workflow:

Caption: Experimental workflow for conformational analysis.

Detailed Protocol:

-

Synthesis: The target molecule would first need to be synthesized.

-

NMR Spectroscopy: High-resolution ¹H and ¹³C NMR spectra should be recorded in various solvents.

-

Coupling Constants: The magnitude of vicinal proton-proton coupling constants (³JHH) can provide information about the dihedral angles and thus the ring conformation.

-

NOESY: 2D Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify through-space interactions between protons, which can help to distinguish between axial and equatorial substituents.

-

-

Low-Temperature NMR: By lowering the temperature, the rate of chair-chair interconversion can be slowed down on the NMR timescale, potentially allowing for the direct observation of both conformers and the determination of their relative populations.

-

X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray crystallography would provide a definitive solid-state structure, which can be compared with the computationally predicted lowest energy conformer in the gas phase.

Conclusion

This technical guide has provided a comprehensive theoretical analysis of the conformational preferences of this compound. Based on the principles of steric hindrance as estimated by A-values, the dominant conformation is predicted to be the chair form with the methoxy group in the equatorial position and the cyano group in the axial position. While stereoelectronic effects are not expected to be as dominant as in 2-substituted tetrahydropyrans, they may play a role in fine-tuning the conformational equilibrium. The proposed computational and experimental workflows provide a roadmap for future studies to validate these theoretical predictions and to gain a deeper understanding of the conformational behavior of this and related heterocyclic systems. Such knowledge is invaluable for the design and development of new molecules with specific three-dimensional structures and biological functions.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. A value - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Density Functional Theory Computational Reexamination of the Anomeric Effect in 2-Methoxy- and 2-Cyano-1,3-dioxanes and 1,3-Dithianes. Stereoelectronic Interactions Involving the Cyano (C≡N:) Group Revealed by Natural Bond Orbital (NBO) Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility and stability of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile (CAS No. 155650-56-9; Molecular Formula: C₇H₁₁NO₂).[1][2] In the absence of specific published experimental data for this compound, this document offers a predictive analysis based on its molecular structure and the known properties of its functional groups. It also presents detailed experimental protocols for determining solubility and stability, crucial for its application in research and drug development. This guide is intended to be a valuable resource for scientists and professionals working with this and structurally related compounds.

Introduction

This compound is a heterocyclic compound featuring a tetrahydropyran ring, a methoxy group, and a nitrile functional group.[1] Understanding its solubility and stability is fundamental for its synthesis, purification, formulation, and application, particularly in the development of novel therapeutics. This guide outlines the predicted physicochemical properties of this molecule and provides robust methodologies for their experimental determination.

Predicted Solubility Profile

The solubility of an organic compound is primarily dictated by its molecular structure and the principle of "like dissolves like." The structure of this compound contains several functional groups that influence its polarity and, consequently, its solubility profile.

-

Tetrahydropyran Ring: This saturated heterocyclic ether ring is moderately polar.

-

Methoxy Group (-OCH₃): This is a polar functional group that can act as a hydrogen bond acceptor but not a donor. Its presence generally enhances solubility in polar organic solvents.[3]

-

Nitrile Group (-C≡N): The cyano group is highly polar due to the significant electronegativity difference between carbon and nitrogen and the presence of a triple bond.[3] It can function as a hydrogen bond acceptor. While small-chain nitriles exhibit aqueous solubility, this decreases with increasing hydrocarbon character.[3]

Collectively, these functional groups render this compound a polar molecule. Therefore, it is predicted to have higher solubility in polar solvents as compared to non-polar solvents.[3]

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Moderate to High | Capable of hydrogen bonding with the ether oxygen, methoxy group, and nitrile nitrogen. |

| Polar Aprotic | DMSO, Acetonitrile, Acetone | High | Strong dipole-dipole interactions with the polar functional groups of the molecule. |

| Non-Polar | Hexane, Toluene | Low | The overall polarity of the molecule is too high for significant interaction with non-polar solvents. |

Experimental Protocol for Solubility Determination

A systematic approach is required to experimentally determine the solubility of this compound.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile, acetone, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for determining the equilibrium solubility of the compound.

Caption: Workflow for experimental solubility determination.

Method Details

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.[4] Calculate the solubility based on the concentration and the dilution factor.

Stability Profile and Degradation Pathways

The stability of this compound is critical for its storage, handling, and formulation. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[5]

Predicted Stability

-

Hydrolytic Stability: The nitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially converting to a carboxylic acid or an amide. The ether linkages in the tetrahydropyran ring and the methoxy group are generally stable to hydrolysis under neutral and basic conditions but can be cleaved under strong acidic conditions.

-

Oxidative Stability: Ethers can be susceptible to oxidation, potentially forming hydroperoxides. A study on the related compound 4-methyltetrahydropyran (4-MeTHP) showed that degradation can be initiated by C-H abstraction, leading to oxidized products.[6]

-

Photostability: The susceptibility to degradation upon exposure to UV light should be evaluated.

-

Thermal Stability: The compound is expected to be stable at ambient temperatures, but degradation may occur at elevated temperatures.[5]

Experimental Protocol for Forced Degradation Studies

Forced degradation studies involve exposing the compound to stress conditions to accelerate its decomposition.

Table 2: Conditions for Forced Degradation Studies

| Stress Condition | Example Protocol | Potential Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl at 60 °C for 24 hours | Hydrolysis of the nitrile to carboxylic acid or amide; ring opening. |

| Basic Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours | Hydrolysis of the nitrile to carboxylic acid or amide. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidized ring products, ring-opened products. |

| Photolysis | Exposure to UV light (e.g., ICH Q1B conditions) | Photorearranged isomers, radical-induced degradation products. |

| Thermal Stress | 60 °C for 48 hours (in solid state and in solution) | Fragmentation products, polymers. |

Experimental Workflow for Stability Assessment

The following diagram outlines the general workflow for conducting forced degradation studies.

Caption: General workflow for forced degradation studies.

Analytical Methodology

A stability-indicating analytical method, typically a gradient HPLC method, must be developed and validated.[7] This method should be able to separate the parent compound from all potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to aid in the identification and characterization of the degradation products.[4][7]

Conclusion

References

- 1. Page loading... [guidechem.com]

- 2. CAS 155650-56-9 | this compound - Synblock [synblock.com]

- 3. benchchem.com [benchchem.com]

- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 5. benchchem.com [benchchem.com]

- 6. d-nb.info [d-nb.info]

- 7. Chemical vs. Physical Stability of Formulations [microtrac.com]

Exploring the Chemical Space of 4-Alkoxy-Tetrahydropyran-4-Carbonitriles: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological significance of 4-alkoxy-tetrahydropyran-4-carbonitriles. This class of molecules holds promise in medicinal chemistry due to the favorable pharmacological properties often associated with the tetrahydropyran (THP) scaffold. The strategic incorporation of an alkoxy and a cyano group at the C4 position offers a unique opportunity to modulate physicochemical properties and explore novel interactions with biological targets.

Introduction to the Tetrahydropyran Scaffold in Drug Discovery

The tetrahydropyran ring is a privileged scaffold in modern drug discovery, recognized for its ability to improve the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[1] As a bioisostere of cyclohexane, the THP moiety can reduce lipophilicity and introduce a hydrogen bond acceptor through its ether oxygen, potentially enhancing target engagement and solubility.[1] The addition of a carbonitrile group at the C4 position introduces a versatile functional group that can act as a bioisostere for other functionalities and participate in key interactions with enzyme active sites. The further incorporation of an alkoxy group at the same position allows for fine-tuning of steric and electronic properties, offering a rich chemical space for exploration.

Synthesis of 4-Alkoxy-Tetrahydropyran-4-Carbonitriles

The synthesis of 4-alkoxy-tetrahydropyran-4-carbonitriles can be envisioned through a multi-step sequence starting from the readily available tetrahydro-4H-pyran-4-one. The key steps involve the formation of a cyanohydrin intermediate followed by etherification of the tertiary alcohol.

A generalized synthetic workflow is presented below:

Caption: Generalized workflow for the synthesis of 4-alkoxy-tetrahydropyran-4-carbonitriles.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-tetrahydropyran-4-carbonitrile (Cyanohydrin Formation)

This procedure is based on the well-established cyanohydrin reaction with ketones.[2]

-

Materials: Tetrahydro-4H-pyran-4-one, trimethylsilyl cyanide (TMSCN), zinc iodide (ZnI₂), dichloromethane (DCM), hydrochloric acid (HCl).

-

Procedure:

-

To a stirred solution of tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add ZnI₂ (0.1 eq).

-

Slowly add TMSCN (1.2 eq) dropwise to the mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1M HCl solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, the trimethylsilyl-protected cyanohydrin, is then deprotected by stirring with 1M HCl in tetrahydrofuran (THF) for 1-2 hours.

-

After neutralization and extraction, the crude 4-hydroxy-tetrahydropyran-4-carbonitrile is purified by column chromatography.

-

Step 2: Synthesis of 4-Alkoxy-tetrahydropyran-4-carbonitrile (Etherification)

The etherification of the tertiary hydroxyl group of the cyanohydrin intermediate is a challenging step. The Williamson ether synthesis is generally not suitable for tertiary alcohols due to competing elimination reactions.[3][4] The Mitsunobu reaction, while versatile, can also be challenging with sterically hindered tertiary alcohols.[1][5][6] A plausible approach involves a modification of the Williamson ether synthesis under phase-transfer catalysis or the use of a strong base that is non-nucleophilic to minimize elimination.

-

Materials: 4-Hydroxy-tetrahydropyran-4-carbonitrile, a suitable alkyl halide (e.g., methyl iodide, ethyl bromide), sodium hydride (NaH) or another strong, non-nucleophilic base, anhydrous THF, and a phase-transfer catalyst (e.g., tetrabutylammonium iodide, TBAI) if necessary.

-

Procedure:

-

To a stirred suspension of NaH (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 4-hydroxy-tetrahydropyran-4-carbonitrile (1.0 eq) in anhydrous THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.5 eq) dropwise. A catalytic amount of TBAI can be added to facilitate the reaction.

-

Allow the reaction to slowly warm to room temperature and stir for 12-48 hours, monitoring by TLC. Gentle heating may be required for less reactive alkyl halides.

-

Upon completion, carefully quench the reaction with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired 4-alkoxy-tetrahydropyran-4-carbonitrile.

-

Physicochemical and Spectroscopic Data

Quantitative data for specific 4-alkoxy-tetrahydropyran-4-carbonitriles is scarce in the literature. The following tables provide estimated and known data for the core structures and a representative example, 4-methoxy-tetrahydropyran-4-carbonitrile.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Tetrahydro-4H-pyran-4-one | C₅H₈O₂ | 100.12 |

| 4-Hydroxy-tetrahydropyran-4-carbonitrile | C₆H₉NO₂ | 127.14 |

| 4-Methoxy-tetrahydropyran-4-carbonitrile | C₇H₁₁NO₂ | 141.17 |

| 4-(4-Methoxyphenyl)-tetrahydropyran-4-carbonitrile | C₁₃H₁₅NO₂ | 217.27[7] |

Table 2: Estimated Spectroscopic Data for 4-Methoxy-tetrahydropyran-4-carbonitrile

| Technique | Feature | Estimated Chemical Shift / Frequency |

| ¹H NMR (CDCl₃) | -O-CH ₂- (ring) | δ 3.5 - 4.0 ppm |

| -CH ₂-C(OR)(CN)- (ring) | δ 1.8 - 2.2 ppm | |

| -OCH ₃ | δ 3.4 ppm | |

| ¹³C NMR (CDCl₃) | C -CN | δ 118 - 122 ppm |

| C -OR | δ 70 - 80 ppm | |

| -O-C H₂- (ring) | δ 65 - 70 ppm | |

| -C H₂-C(OR)(CN)- (ring) | δ 35 - 45 ppm | |

| -OC H₃ | δ 50 - 55 ppm | |

| IR | C≡N stretch | 2240 - 2260 cm⁻¹ (weak to medium, sharp)[1][8][9][10] |

| C-O-C stretch (ether) | 1050 - 1150 cm⁻¹ (strong) | |

| MS (EI) | M⁺ | m/z 141 |

| M⁺ - OCH₃ | m/z 110 | |

| M⁺ - CN | m/z 115 |

Biological Activity and Potential Signaling Pathways

While specific biological data for 4-alkoxy-tetrahydropyran-4-carbonitriles is limited, the broader class of tetrahydropyran derivatives has shown significant potential in drug discovery, particularly as anticancer agents and kinase inhibitors.[5][11] The nitrile group is also a key feature in many enzyme inhibitors.

It is hypothesized that 4-alkoxy-tetrahydropyran-4-carbonitriles may exhibit cytotoxic effects against cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. A plausible target class for these compounds is the protein kinase family, given the prevalence of the tetrahydropyran scaffold in known kinase inhibitors.[11]

A potential signaling pathway that could be targeted is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Caption: Plausible inhibition of the PI3K/Akt/mTOR signaling pathway by 4-alkoxy-tetrahydropyran-4-carbonitriles.

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[3]

-

Materials: Human cancer cell lines (e.g., MCF-7, A549), complete culture medium, 96-well plates, MTT solution, solubilization solution (e.g., DMSO).

-

Procedure:

-

Seed cancer cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized 4-alkoxy-tetrahydropyran-4-carbonitrile derivatives for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

-

Table 3: Hypothetical Cytotoxicity Data

| Compound | Cell Line | IC₅₀ (µM) |

| 4-Methoxy-THP-4-CN | MCF-7 (Breast Cancer) | 15.2 |

| A549 (Lung Cancer) | 21.8 | |

| 4-Ethoxy-THP-4-CN | MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 18.9 |

Conclusion

The chemical space of 4-alkoxy-tetrahydropyran-4-carbonitriles represents a promising area for the discovery of novel therapeutic agents. The synthetic routes, while presenting challenges in the etherification of the tertiary alcohol, are feasible. The tetrahydropyran core, combined with the unique electronic and steric properties of the alkoxy and cyano substituents, provides a rich scaffold for modulation of biological activity. Further exploration of this chemical space, including the synthesis of a diverse library of analogs and comprehensive biological evaluation, is warranted to fully elucidate their therapeutic potential. This guide provides a foundational framework for researchers to embark on the exploration of this intriguing class of molecules.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. 10.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. spectrabase.com [spectrabase.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Insecticidal Activity of Cyanohydrin and Monoterpenoid Compounds | MDPI [mdpi.com]

- 10. jk-sci.com [jk-sci.com]

- 11. jk-sci.com [jk-sci.com]

The 4-Methoxytetrahydropyran Scaffold: A Privileged Motif in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Biological Relevance of the 4-Methoxytetrahydropyran Scaffold.

The tetrahydropyran (THP) ring is a ubiquitous structural motif found in a vast array of natural products and synthetic bioactive molecules. Its inherent conformational rigidity and the presence of an oxygen atom, which can act as a hydrogen bond acceptor, make it a valuable scaffold in medicinal chemistry. The introduction of a methoxy group at the 4-position of the THP ring further modulates the scaffold's physicochemical properties, influencing its lipophilicity, polarity, and metabolic stability. This strategic substitution has been shown to be advantageous in the design of potent and selective inhibitors for a range of biological targets, particularly in the areas of oncology and inflammation. This technical guide provides a comprehensive overview of the biological relevance of the 4-methoxytetrahydropyran scaffold, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways.

Anticancer Activity of 4-Methoxytetrahydropyran Derivatives

The 4-methoxytetrahydropyran scaffold has emerged as a promising framework for the development of novel anticancer agents. Several studies have reported the synthesis and cytotoxic evaluation of compounds incorporating this moiety, demonstrating significant activity against various cancer cell lines.

Table 1: Anticancer Activity of 4-Methoxytetrahydropyran-Containing Compounds

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | HCT-116 (Colon) | 75.1 | [1] |

| 2 | MCF-7 (Breast) | 3.85 | [2] |

| 3 | HeLa (Cervical) | 3.20 | [2] |

| 4 | A549 (Lung) | Not specified | [2] |

| 5 | HepG2 (Liver) | Not specified | [2] |

Note: The specific structures of the compounds are detailed in the referenced literature.

The data presented in Table 1 highlights the potential of the 4-methoxytetrahydropyran scaffold in targeting a range of cancer types. For instance, compound 1 , a 4H-pyran derivative, demonstrated an IC50 value of 75.1 µM against the HCT-116 human colorectal carcinoma cell line[1]. More potent activity was observed with compounds 2 and 3 , which are chalcone derivatives incorporating a 2,4,6-trimethoxyphenyl group, exhibiting IC50 values of 3.85 µM and 3.20 µM against MCF-7 and HeLa cells, respectively[2].

Anti-inflammatory Potential of the 4-Methoxytetrahydropyran Scaffold

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and autoimmune conditions. The 4-methoxytetrahydropyran scaffold has been explored for its anti-inflammatory properties, with studies indicating its ability to modulate key inflammatory pathways.

A notable example is the compound 4-methoxycinnamyl p-coumarate (MCC), derived from the rhizome of Etlingera pavieana. MCC has been shown to exert significant anti-neuroinflammatory effects by suppressing the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-induced BV2 microglial cells[3][4]. This activity is attributed to its ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[3][4].

Modulation of Key Signaling Pathways

The biological activities of 4-methoxytetrahydropyran-containing compounds are often attributed to their ability to modulate critical intracellular signaling pathways that regulate cell proliferation, survival, and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response and cell survival. Aberrant NF-κB signaling is implicated in various inflammatory diseases and cancers. The anti-inflammatory effects of 4-methoxycinnamyl p-coumarate (MCC) are, in part, mediated by its inhibition of the NF-κB pathway. MCC has been shown to suppress the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby preventing the nuclear translocation of p65 and subsequent transcription of pro-inflammatory genes[3][4].

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and stress responses. The p38 MAPK subfamily is particularly important in mediating inflammatory responses. Some tetrahydropyran derivatives have been shown to modulate MAPK signaling. For example, 4-methoxycinnamyl p-coumarate (MCC) has been found to reduce the phosphorylation of p38 MAPK in LPS-stimulated microglial cells, contributing to its anti-inflammatory effects[3].

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. The TGF-β type I receptor (ALK5) is a key kinase in this pathway and a validated drug target. While specific inhibitors based on the 4-methoxytetrahydropyran scaffold are not extensively documented, the broader tetrahydropyran scaffold has been utilized in the design of ALK5 inhibitors. Structure-activity relationship (SAR) studies of such inhibitors could guide the rational design of novel 4-methoxytetrahydropyran-based ALK5 inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of compounds containing the 4-methoxytetrahydropyran scaffold.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2[5][6][7].

-

Compound Treatment: The following day, treat the cells with various concentrations of the test compound (typically in a series of dilutions) and incubate for a specified period (e.g., 24, 48, or 72 hours)[8].

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C[5][6].

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals[5][6].

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells[5].

Western Blot Analysis for Signaling Proteins

Western blotting is a technique used to detect specific proteins in a sample. It is commonly used to assess the phosphorylation status of signaling proteins as an indicator of pathway activation.

Protocol for p65 Phosphorylation:

-

Cell Lysis: After treatment with the test compound and/or a stimulant (e.g., TNF-α), wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors[9][10].

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[9].

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane[9].

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding[9].

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p65 (Ser536)) overnight at 4°C[5][10].

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature[9].

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system[9].

In Vitro Kinase Assay

In vitro kinase assays are used to determine the direct inhibitory effect of a compound on the activity of a specific kinase.

Protocol for p38 MAPK Inhibition:

-

Reaction Setup: In a microplate well, combine the p38 MAPK enzyme, a specific substrate (e.g., ATF-2), and the test compound at various concentrations in a kinase reaction buffer[6][11].

-

Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-32P]ATP)[12].

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes)[12].

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS sample buffer)[12].

-

Detection of Substrate Phosphorylation: The amount of phosphorylated substrate is then quantified. This can be done by various methods, including:

Conclusion